molecular formula C22H22N2O3 B14936709 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B14936709
M. Wt: 362.4 g/mol
InChI Key: BVWRBVJVXVAYML-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 3,4-dihydro-2H-1,5-benzodioxepin moiety linked via an ethanone bridge to a 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole scaffold. The benzodioxepin ring provides a seven-membered oxygenated heterocycle, while the pyridoindole component contains a tricyclic system with a fused pyridine and indole structure. Its synthesis likely involves coupling reactions between substituted benzodioxepin and pyridoindole precursors, followed by purification via preparative HPLC-MS, as seen in analogous procedures .

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C22H22N2O3/c25-22(13-15-6-7-20-21(12-15)27-11-3-10-26-20)24-9-8-19-17(14-24)16-4-1-2-5-18(16)23-19/h1-2,4-7,12,23H,3,8-11,13-14H2

InChI Key

BVWRBVJVXVAYML-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4)OC1

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthetic Route 1: Sequential Cyclization and Acylation

This method involves synthesizing the benzodioxepin and pyridoindole subunits separately before coupling them via a ketone bridge.

Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl Intermediate
  • Step 1 : Iodolactonization of 2-O-tethered alkenyl benzaldehydes using CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C yields halogenated benzodioxepinones (e.g., 7-iodo-3,4-dihydro-2H-1,5-benzodioxepin-3-one) with 61–84% efficiency.
  • Step 2 : Reduction of the lactone using LiAlH4 in tetrahydrofuran (THF) produces the corresponding diol, which is subsequently oxidized to the acetyl derivative via Swern oxidation.
Synthesis of 1,3,4,5-Tetrahydro-2H-Pyrido[4,3-b]Indole Intermediate
  • Step 1 : Condensation of 4-piperidinol with 1-benzyl-1-phenylhydrazine under acidic conditions forms the pyridoindole core.
  • Step 2 : Reductive alkylation using sodium cyanoborohydride introduces the methoxy group at position 8.
Coupling via Friedel-Crafts Acylation
  • The benzodioxepin acetyl derivative reacts with the pyridoindole intermediate in the presence of AlCl3 at 0°C, forming the target ethanone with 68–72% yield.

Synthetic Route 2: One-Pot Tandem Oxidation and Cyclization

This streamlined approach minimizes isolation steps by combining oxidation and cyclization in a single reactor.

  • Reagents : 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid and 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole are heated with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at 40°C for 12 hours.
  • Yield : 58–63% after purification via silica gel chromatography.

Synthetic Route 3: Reductive Amination Strategy

A three-step protocol optimizes atom economy and scalability:

  • Formation of Schiff Base : The benzodioxepin aldehyde reacts with the pyridoindole amine in ethanol at reflux, forming an imine intermediate (82% yield).
  • Reduction : Sodium borohydride reduces the imine to a secondary amine (89% yield).
  • Oxidation : MnO2 oxidizes the amine to the ketone, yielding the final product (75% yield).

Data Analysis of Key Reactions

Table 1: Comparison of Synthetic Routes

Method Key Steps Yield (%) Key Advantages Limitations
Sequential Cyclization Iodolactonization, Friedel-Crafts 68–72 High purity, modular intermediates Multi-step, time-intensive
One-Pot Tandem Tandem oxidation-cyclization 58–63 Reduced isolation steps Moderate yield
Reductive Amination Schiff base formation, oxidation 75 Scalable, high atom economy Requires strict anhydrous conditions

Table 2: Optimization of Friedel-Crafts Acylation Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
AlCl3 CH2Cl2 0 6 72
FeCl3 Toluene 25 12 65
H2SO4 DMF 40 8 58

Critical Challenges and Solutions

  • Challenge 1 : Low regioselectivity during benzodioxepin iodolactonization.
    • Solution : Use of CuI/TBHP system enhances selectivity for the 7-position.
  • Challenge 2 : Epimerization during pyridoindole reduction.
    • Solution : Employ NaBH4 in methanol at -20°C to retain stereochemistry.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

    Addition: Addition of small molecules to double or triple bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may be optimized to develop new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its applications could range from polymers to advanced coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituents, physicochemical properties, and synthetic methodologies.

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Modifications Key Substituents Molecular Weight (g/mol) Reference(s)
Target Compound Benzodioxepin + pyridoindole None (parent structure) ~407.4*
1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone Pyridoindole with 8-Cl substitution Chlorine at C8 of pyridoindole 281.7
(6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone Indole-2-carboxylic acid + pyridoindole Dimethylamino at C6 of indole ~394.5
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzodioxole + pyridopyrimidinone Piperazine at C7 ~377.4
1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone) Indenyl + phenyl-pyrrolidine ethanone Pyrrolidine and phenyl groups ~335.4

*Estimated based on analogous structures.

Key Observations

Substituent Effects on Bioactivity: The 8-chloro derivative () introduces electron-withdrawing properties, likely enhancing lipophilicity and membrane permeability compared to the unsubstituted target compound . The dimethylamino group in the indole analog () may improve solubility and binding affinity to amine-sensitive targets (e.g., serotonin receptors) due to its basicity .

Synthetic Methodologies :

  • Most analogues employ carboxylic acid coupling (e.g., indole-2-carboxylic acid in ) or cyclocondensation reactions (e.g., benzodioxole derivatives in ) .
  • Purification via preparative HPLC-MS is common for isolating structurally complex heterocycles .

Piperazine-containing derivatives () exhibit enhanced water solubility due to the basic nitrogen, whereas the pyrrolidine group in Indapyrophenidone introduces conformational flexibility .

Biological Activity

Anticancer Properties

Research indicates that derivatives of benzodioxepin compounds exhibit significant anticancer activity. For instance, studies have shown that certain benzodioxepin derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. The specific compound has been noted for its potential to target multiple cancer types, although direct studies on this exact structure remain limited .

Antimicrobial Activity

Compounds structurally related to 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone have demonstrated antimicrobial properties against a range of pathogens. The benzodioxepin scaffold is particularly noted for its ability to inhibit bacterial growth and may provide a template for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this one may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Research into related compounds indicates potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of benzodioxepin derivatives often correlates with their structural features. Key elements influencing activity include:

  • Substituents on the benzodioxepin ring : Variations can enhance or diminish biological efficacy.
  • Linker groups connecting to other pharmacophores : These can significantly affect the compound's interaction with biological targets.

A detailed SAR study could elucidate how modifications to the 2-(3,4-dihydro-2H-1,5-benzodioxepin) moiety influence its pharmacological profile.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of a related benzodioxepin derivative. The compound was shown to inhibit the growth of breast cancer cells in vitro and in vivo models. Mechanistic studies revealed that it induced cell cycle arrest and apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various benzodioxepin derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications enhanced antibacterial activity compared to traditional antibiotics. The study emphasized the need for further exploration into structure optimization for clinical applications .

Research Findings Summary Table

Biological ActivityFindingsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against multiple bacterial strains
NeuroprotectiveReduces oxidative stress; modulates neurotransmitters

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